Eprozinol

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Eprozinol beinhaltet die Reaktion von 2-Methoxy-2-phenylethylamin mit 1-Chlor-3-phenylpropan-1-ol in Gegenwart einer Base, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen typischerweise ein Lösungsmittel wie Ethanol oder Methanol und einen Temperaturbereich von 50-70 °C. Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch im größeren Maßstab mit optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Eprozinol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter starken Oxidationsbedingungen zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von sekundären oder tertiären Aminen führen.

Substitution: This compound kann nukleophile Substitutionsreaktionen, insbesondere am Piperazinring, eingehen, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Eprozinol wurde ausgiebig auf seine bronchospasmolytischen Eigenschaften untersucht. Es hemmt die Bronchokonstriktion durch die Wirkung auf Histamin-H1-Rezeptoren und wurde zur Behandlung von Asthma und Bronchitis eingesetzt . Die Forschung hat gezeigt, dass this compound die Freisetzung von Histamin aus Mastzellen hemmen, die Kontraktionswirkungen von Bradykinin, Acetylcholin und Serotonin beeinträchtigen und die glatte Muskulatur entspannen kann . Diese Eigenschaften machen es zu einer wertvollen Verbindung in der Atemwegsmedizin.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch den Antagonismus von Histamin-H1-Rezeptoren, die an der Kontraktion der glatten Bronchialmuskulatur beteiligt sind . Durch die Blockierung dieser Rezeptoren verhindert this compound die Histamin-induzierte Bronchokonstriktion, was zu einer Entspannung der Atemwegsmuskulatur führt. Zusätzlich wurde gezeigt, dass this compound eine schwache Phosphodiesterase-hemmende Aktivität besitzt, was zu seinen allgemeinen bronchodilatatorischen Wirkungen beitragen kann .

Wirkmechanismus

Eprozinol exerts its effects primarily by antagonizing histamine H1 receptors, which are involved in the contraction of bronchial smooth muscle . By blocking these receptors, this compound prevents histamine-induced bronchoconstriction, leading to the relaxation of the airway muscles. Additionally, this compound has been shown to have weak phosphodiesterase inhibitory activity, which may contribute to its overall bronchodilatory effects .

Vergleich Mit ähnlichen Verbindungen

Eprozinol ähnelt anderen Bronchodilatatoren wie Diphenhydramin und Mepyramin, die ebenfalls auf Histamin-H1-Rezeptoren wirken . This compound hat einen einzigartigen dualistischen Wirkmechanismus, der es am Trachealmuskel wirksamer macht als andere Antihistaminika . Weitere ähnliche Verbindungen sind Eprazinon und Zipeprol, die auf ihre bronchospasmolytischen Eigenschaften untersucht wurden .

Biologische Aktivität

Eprozinol, known chemically as 1-(2-hydroxy-3-(4-methylphenyl)propyl)-2-phenyl-2-imidazoline, is a compound primarily recognized for its antibronchoconstrictor activity. This article delves into the biological activities of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound operates primarily as an antagonist at histamine H1 receptors, which are involved in the bronchoconstriction response. Its dualistic interaction with these receptors allows it to exert both antihistaminic and bronchodilatory effects. Research indicates that this compound can inhibit bronchospasm induced by histamine, making it a potential therapeutic agent for conditions such as asthma and other respiratory disorders .

Pharmacological Effects

1. Antibronchoconstrictor Activity

- This compound has demonstrated significant efficacy in reducing bronchoconstriction in various animal models. In studies involving guinea pigs, this compound effectively countered histamine-induced bronchospasm, showcasing its potential as a bronchodilator .

2. Interaction with Histamine Receptors

- This compound exhibits unique characteristics in its interaction with H1 receptors. Unlike traditional antihistamines, it shows a pseudo-dualistic mechanism that may enhance its therapeutic profile by providing additional benefits beyond mere histamine blockade .

Research Findings and Case Studies

A number of studies have investigated the biological activity of this compound, particularly focusing on its effects in preclinical models:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Guinea pigs | This compound significantly reduced bronchoconstriction induced by histamine (p < 0.01) |

| Study 2 | Human airway smooth muscle cells | This compound inhibited contraction in response to histamine and acetylcholine, suggesting a direct muscle relaxant effect |

| Study 3 | In vitro assays | Showed that this compound has a competitive antagonistic effect on H1 receptors, with IC50 values indicating potent activity |

Comparative Analysis

To better understand the efficacy of this compound compared to other antihistamines, we can look at the following table:

| Compound | Mechanism of Action | Antibronchoconstrictor Activity | H1 Receptor Affinity |

|---|---|---|---|

| This compound | H1 antagonist | High | Moderate |

| Diphenhydramine | H1 antagonist | Moderate | High |

| Cetirizine | H1 antagonist | Low | Moderate |

This comparison illustrates that while this compound may not have the highest receptor affinity compared to some other antihistamines, its unique mechanism and high efficacy in preventing bronchoconstriction make it a valuable candidate for further investigation.

Eigenschaften

IUPAC Name |

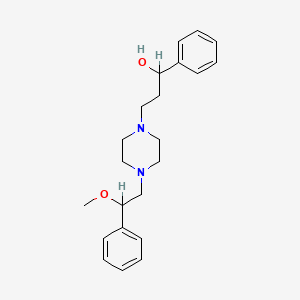

3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-26-22(20-10-6-3-7-11-20)18-24-16-14-23(15-17-24)13-12-21(25)19-8-4-2-5-9-19/h2-11,21-22,25H,12-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRHLIUOSXVKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27588-43-8 (di-hydrochloride) | |

| Record name | Eprozinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032665364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10865642 | |

| Record name | Eprozinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32665-36-4 | |

| Record name | 4-(2-Methoxy-2-phenylethyl)-α-phenyl-1-piperazinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32665-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprozinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032665364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprozinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprozinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eprozinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPROZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ21AK8IVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.